molecular formula C25H18O6 B2548436 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate CAS No. 1164543-92-3

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate

Cat. No. B2548436
CAS RN: 1164543-92-3
M. Wt: 414.413
InChI Key: LRHJPTNXIFJAJC-VGOFMYFVSA-N
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Description

The compound “3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate” is a complex organic molecule. It contains a chromen-7-yl group, which is a common motif in many natural products and pharmaceuticals . The methoxyphenoxy and cinnamate groups are also common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of multiple aromatic rings and a variety of functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound would likely have moderate to high lipophilicity, given the presence of multiple aromatic rings and a methoxy group . Other properties like melting point, boiling point, and solubility would depend on the specific arrangement of atoms and cannot be predicted without more information .

Scientific Research Applications

1

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for a compound like this would depend on its intended use. If it’s a pharmaceutical, future research might focus on improving its efficacy, reducing side effects, or finding new applications .

properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O6/c1-28-18-8-10-19(11-9-18)30-23-16-29-22-15-20(12-13-21(22)25(23)27)31-24(26)14-7-17-5-3-2-4-6-17/h2-16H,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHJPTNXIFJAJC-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate

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